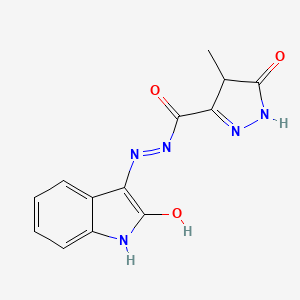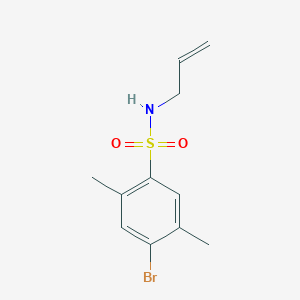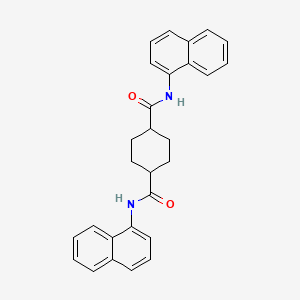![molecular formula C16H17ClN2O3 B5117746 (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, also known as CNOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is in medicinal chemistry. Researchers have studied the compound's potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has several biochemical and physiological effects. For example, the compound has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, which makes it useful for studying the effects of small molecules on biological systems. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, researchers may investigate the potential of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, studies may focus on the optimization of the synthesis method for (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine, with the goal of improving yield and purity.
Méthodes De Synthèse
The synthesis of (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-nitroaniline and 3,4-dimethylphenol. These two compounds are reacted with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethylamine, which is then reacted with 4-chloro-3-nitrobenzaldehyde to form (5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine.
Propriétés
IUPAC Name |
5-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11-3-5-14(9-12(11)2)22-8-7-18-15-10-13(17)4-6-16(15)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPQKOJTKWXJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)

![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)

![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
